molecular formula C16H18BrN B14132279 2-Bromo-N-(2,4-dimethylphenyl)-4,6-dimethylaniline

2-Bromo-N-(2,4-dimethylphenyl)-4,6-dimethylaniline

Cat. No.: B14132279
M. Wt: 304.22 g/mol
InChI Key: KHRQUXZDBOXNNS-UHFFFAOYSA-N
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Description

2-Bromo-N-(2,4-dimethylphenyl)-4,6-dimethylaniline is an organic compound that belongs to the class of brominated anilines. This compound is characterized by the presence of a bromine atom attached to the aniline ring, along with two methyl groups on the phenyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(2,4-dimethylphenyl)-4,6-dimethylaniline typically involves the bromination of N-(2,4-dimethylphenyl)-4,6-dimethylaniline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the rate of bromination and prevent over-bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with strict control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2,4-dimethylphenyl)-4,6-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-N-(2,4-dimethylphenyl)-4,6-dimethylaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2,4-dimethylphenyl)-4,6-dimethylaniline involves its interaction with specific molecular targets. The bromine atom and the aniline moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(2,4-dimethylphenyl)benzenesulfonamide
  • 2-Bromo-N-(2,4-dimethylphenyl)benzamide
  • 2-Bromo-N-(2,4-dimethylphenyl)benzenesulfonamide

Uniqueness

2-Bromo-N-(2,4-dimethylphenyl)-4,6-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H18BrN

Molecular Weight

304.22 g/mol

IUPAC Name

2-bromo-N-(2,4-dimethylphenyl)-4,6-dimethylaniline

InChI

InChI=1S/C16H18BrN/c1-10-5-6-15(12(3)7-10)18-16-13(4)8-11(2)9-14(16)17/h5-9,18H,1-4H3

InChI Key

KHRQUXZDBOXNNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C(C=C(C=C2Br)C)C)C

Origin of Product

United States

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